1-[[4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol
Overview
Description
1-[[4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol is a complex organic compound that features a naphthol core with a benzylamino group, a nitrophenyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol typically involves multiple steps, including nitration, reduction, and coupling reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to a benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: Conversion of the nitro group to an amine group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Coupling: Formation of the final compound through a series of coupling reactions involving the naphthol core, the benzylamino group, and the piperazinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and reduction steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[[4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas over a palladium catalyst or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas over palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines.
Scientific Research Applications
1-[[4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical compound, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[[4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can interact with active sites on enzymes, while the nitrophenyl group may participate in electron transfer reactions. The piperazinyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(N-benzylamino)phenyl]-3-phenylurea: This compound also features a benzylamino group and has been studied for its inhibitory effects on specific proteases.
Pyridazine and Pyridazinone Derivatives: These compounds share some structural similarities and have a wide range of pharmacological activities.
Uniqueness
1-[[4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-[[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]methyl]naphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c33-28-13-10-22-8-4-5-9-24(22)25(28)20-30-14-16-31(17-15-30)23-11-12-27(32(34)35)26(18-23)29-19-21-6-2-1-3-7-21/h1-13,18,29,33H,14-17,19-20H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCDCPWUANSYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC(=C(C=C4)[N+](=O)[O-])NCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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